Esculentoside C
Overview
Description
Esculentoside C is a triterpene saponin compound that can be isolated from the roots of the plant Phytolacca esculenta. Triterpene saponins are a class of chemical compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Esculentoside C is a triterpene saponin It’s worth noting that saponins, including this compound, are known to interact with cell membranes, which can lead to changes in cell permeability .
Mode of Action
It has been suggested that this compound exerts pro-inflammatory effects synergistically, and can induce inflammatory stimulation .
Biochemical Pathways
Related compounds such as esculentoside a have been shown to exert anti-oxidative stress and anti-apoptotic effects by regulating the mapk pathway
Result of Action
It has been suggested that this compound exerts pro-inflammatory effects synergistically, and can induce inflammatory stimulation . This suggests that this compound may play a role in modulating inflammatory responses.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Esculentoside C are not fully understood yet. It is known that it interacts with various biomolecules in the body. For instance, it has been found to interact with proteins and enzymes, influencing their function and activity
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound influences these cellular processes are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Esculentoside C is typically isolated from natural sources rather than synthesized chemically. The isolation process involves high-speed countercurrent chromatography coupled with evaporative light scattering detection. The optimized two-phase solvent system used for this separation consists of chloroform, methanol, and water in a ratio of 4:4:2 (v/v). The lower phase is used as the mobile phase at a flow rate of 1.5 ml/min .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Phytolacca esculenta. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of chloroform, methanol, and water. The extract is further purified using high-speed countercurrent chromatography to obtain this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Esculentoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the hydroxyl groups present in this compound.
Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and catalysts to attach sugar moieties to the aglycone part of this compound.
Major Products Formed:
Hydrolysis: The major products are the aglycone and sugar components.
Oxidation: Oxidized derivatives of this compound.
Glycosylation: Glycosylated derivatives with different sugar moieties attached.
Scientific Research Applications
Chemistry:
- Used as a reference compound in the study of triterpene saponins.
- Investigated for its chemical properties and reactivity.
Biology:
- Studied for its anti-inflammatory and antioxidant activities.
- Investigated for its potential to modulate immune responses.
Medicine:
- Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular diseases.
- Investigated for its protective effects against acute kidney injury and myocardial infarction .
Industry:
- Potential use in the development of natural health products and supplements.
- Investigated for its use in cosmetic formulations due to its antioxidant properties.
Comparison with Similar Compounds
Esculentoside A: Known for its anti-inflammatory and antioxidant properties.
Esculentoside B: Studied for its cytotoxic activity against cancer cells.
Esculentoside H: Investigated for its antimicrobial and anti-inflammatory effects.
Uniqueness:
- Esculentoside C is unique in its specific molecular structure and the combination of biological activities it exhibits. Its distinct glycosylation pattern and the presence of specific functional groups contribute to its unique properties and potential therapeutic applications.
Properties
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O15/c1-37(36(52)53-6)13-15-42(35(50)51)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(39(3,20-44)25(38)9-12-41(26,40)5)57-33-31(48)29(46)24(19-54-33)56-34-32(49)30(47)28(45)23(18-43)55-34/h7,22-34,43-49H,8-20H2,1-6H3,(H,50,51)/t22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDFCFOQBAHNPV-RFTJXAPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801109702 | |
Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65931-92-2 | |
Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65931-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of vinegar processing on the concentration of Esculentoside C in Phytolaccae Radix?
A1: Vinegar processing significantly reduces the content of this compound in Phytolaccae Radix. A study [] using HPLC-ELSD revealed that the content of this compound decreased from 0.12% in raw Phytolaccae Radix to 0.048% after vinegar processing. This reduction suggests that vinegar processing may be a valuable technique for mitigating the toxicity associated with this compound in traditional medicine preparations.
Q2: How can this compound be effectively separated and purified from other compounds in Radix phytolaccae?
A2: High-speed countercurrent chromatography (HSCCC) coupled with evaporative light scattering detection (ELSD) has proven to be a successful technique for isolating and purifying this compound from Radix phytolaccae []. This method, utilizing a chloroform-methanol-water solvent system, yielded 7.3 mg of this compound with a purity of 96.5% from 150 mg of crude extract.
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